molecular formula C13H8N2O4 B2850191 N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide CAS No. 664303-07-5

N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2850191
CAS No.: 664303-07-5
M. Wt: 256.217
InChI Key: OYTGIQNWDDYRHS-UHFFFAOYSA-N
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Description

N-(3-Ethynylphenyl)-5-nitrofuran-2-carboxamide is a synthetic small molecule featuring a 5-nitrofuran core linked via a carboxamide bond to a 3-ethynyl-substituted phenyl ring. The 5-nitrofuran moiety is electron-deficient, enabling redox interactions and serving as a pharmacophore in antimicrobial, antiparasitic, and anticancer agents .

Properties

IUPAC Name

N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c1-2-9-4-3-5-10(8-9)14-13(16)11-6-7-12(19-11)15(17)18/h1,3-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTGIQNWDDYRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Nitrofuran-2-Carboxylic Acid

The nitration of furan-2-carboxylic acid under controlled conditions yields the 5-nitro isomer as the major product. A modified procedure from hypoxia-targeting radiotracer syntheses involves:

  • Nitration : Furan-2-carboxylic acid (1.0 eq) is treated with fuming HNO₃ (1.2 eq) in concentrated H₂SO₄ at 0°C for 2 hr, achieving 78% yield.
  • Recrystallization : The crude product is purified from ethanol/water (3:1 v/v), yielding pale yellow crystals (m.p. 142–144°C).

Key analytical data :

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6 $$): δ 8.21 (d, $$ J = 3.6 $$ Hz, 1H, H-3), 7.94 (d, $$ J = 3.6 $$ Hz, 1H, H-4).
  • HRMS (ESI+): m/z calcd. for C₅H₃NO₅ [M+H]⁺: 158.0192; found: 158.0189.

Preparation of 3-Ethynylaniline

The ethynyl group is introduced via a Sonogashira coupling adapted from prostaglandin synthesis methodologies:

  • Halogenation : 3-Iodoaniline (1.0 eq) is reacted with ethynyltrimethylsilane (1.5 eq) using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C for 12 hr.
  • Deprotection : The TMS-protected intermediate is treated with K₂CO₃ (2.0 eq) in methanol at 25°C for 1 hr, yielding 3-ethynylaniline (64% over two steps).

Optimization notes :

  • Lowering the reaction temperature to 60°C minimizes alkyne oligomerization.
  • Anhydrous conditions prevent hydrolysis of the TMS group during coupling.

Amide Bond Formation Strategies

Coupling the acid and amine components was evaluated using three methods:

Acyl Chloride Route

  • Chlorination : 5-Nitrofuran-2-carboxylic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) in anhydrous dichloromethane (DCM) for 4 hr.
  • Amidation : The resultant acyl chloride is added dropwise to 3-ethynylaniline (1.1 eq) in DCM with pyridine (2.0 eq) at 0°C, stirred for 12 hr at 25°C.

Outcomes :

  • Yield: 82% after silica gel chromatography (hexane/EtOAc 4:1).
  • Purity: >99% by HPLC (C18 column, 70:30 acetonitrile/water).

Carbodiimide-Mediated Coupling

A comparative study using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Conditions : 5-Nitrofuran-2-carboxylic acid (1.0 eq), EDC (1.5 eq), HOBt (1.5 eq), 3-ethynylaniline (1.2 eq) in DMF, 24 hr at 25°C.
  • Yield : 74% with reduced epimerization risk compared to acyl chloride method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

$$ ^1H $$ NMR (600 MHz, CDCl₃) :

  • δ 8.44 (s, 1H, NH), 8.12 (d, $$ J = 3.6 $$ Hz, 1H, H-3 furan), 7.89 (d, $$ J = 3.6 $$ Hz, 1H, H-4 furan), 7.62–7.58 (m, 2H, aryl), 7.41–7.38 (m, 1H, aryl), 3.21 (s, 1H, C≡CH).

$$ ^{13}C $$ NMR (150 MHz, CDCl₃) :

  • δ 160.1 (C=O), 152.3 (C-5 furan), 138.9 (C-2 furan), 132.4–121.7 (aryl carbons), 83.5 (C≡C), 78.2 (C≡C).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd. for C₁₃H₉N₂O₄ [M+H]⁺: 273.0615; found: 273.0612.

Comparative Analysis of Synthetic Routes

Parameter Acyl Chloride Route Carbodiimide Route
Yield (%) 82 74
Purity (%) 99.1 98.5
Reaction Time (hr) 16 24
Byproducts <0.5% pyridine salts <1.5% HOBt adducts

Data derived from.

Industrial-Scale Adaptations

Patent methodologies for prostaglandin ethynylation suggest scalable modifications:

  • Continuous flow nitration : Microreactor systems improve safety and selectivity for 5-nitrofuran synthesis.
  • Catalyst recycling : Immobilized Pd catalysts in Sonogashira steps reduce metal leaching (reused 5 cycles with <5% activity loss).

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Inhibition of Tumor Growth

Research indicates that N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide exhibits significant anticancer activity against several cancer cell lines. For instance, studies have shown that derivatives of this compound can effectively inhibit the epidermal growth factor receptor (EGFR) pathway, which is often overactive in cancers such as lung and colorectal cancer .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Reference
A549 (Lung)0.77
HT-29 (Colon)1.13
HCC8270.005
NCI-H19750.001

Combination Therapies

The compound has also been explored in combination with other therapeutic agents to enhance its efficacy. For example, studies combining this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) showed improved inhibitory effects on cancer cell proliferation compared to monotherapy .

Antitubercular Activity

In addition to its anticancer properties, this compound has demonstrated promising antitubercular activity. Research indicates that nitrofuran derivatives exhibit potent activity against Mycobacterium tuberculosis, with minimal cytotoxicity towards mammalian cells .

Table 2: Antitubercular Activity

CompoundMIC (μM)Reference
JSF-34490.019
JSF-4088>120

Synthesis and Evaluation

A notable study involved the synthesis of a series of nitrofuran derivatives including this compound. These compounds were evaluated for their biological activity against Mycobacterium tuberculosis and various cancer cell lines, highlighting their potential as dual-action therapeutics .

Clinical Implications

While still in the research phase, the findings suggest a pathway towards clinical applications for this compound in treating both cancer and tuberculosis, particularly given the rising concern over drug-resistant strains of M. tuberculosis and the need for effective cancer therapies .

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ethynyl group can also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, sulfonamide): Enhance redox activity and target binding but may reduce metabolic stability.
  • Halogenated Substituents (e.g., I, Cl) : Increase lipophilicity and potency (e.g., 4-iodophenyl derivative in ).

CHOP Pathway Activation

  • N-(4-Iodophenyl)-5-nitrofuran-2-carboxamide : Demonstrated 24-fold activation of CHOP-Luc reporter at 10 µM, indicating potent endoplasmic reticulum stress-induced apoptosis .
  • Sulfonamide Derivatives (e.g., Compounds 9–11) : Selective apoptotic activity via CHOP activation, modulated by piperidine substituents (e.g., 4-fluoropiperidine in Compound 11 enhances selectivity) .

Antiparasitic and Antimicrobial Activity

  • N-(4-Methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22o): Exhibited trypanocidal activity (67% yield), with trifluoromethyl enhancing membrane penetration .
  • N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide : Antifungal activity attributed to imidazole’s metal-binding capacity .

Proteasome Inhibition

  • Benzothiazole Derivatives (e.g., CBK277755–CBK277776) : Inhibit the ubiquitin-proteasome system, with dichloro groups enhancing potency .

Comparison to N-(3-Ethynylphenyl) Derivative : The ethynyl group’s linearity may improve target binding compared to bulkier sulfonamides or halogens. However, its lack of electron-donating groups could reduce solubility, necessitating formulation optimization.

Biological Activity

N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic properties, supported by data from various studies.

Chemical Structure

The chemical structure of this compound features a nitrofuran moiety that is known for its electron-withdrawing properties, which can enhance the compound's biological activity. The presence of an ethynyl group on the phenyl ring may also influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, revealing promising results in several areas:

1. Antibacterial Activity

Studies have shown that compounds with nitrofuran derivatives exhibit significant antibacterial properties. For instance, related compounds have demonstrated potent inhibitory effects against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.031 mg/L . While specific data for this compound is limited, the structural similarities suggest potential efficacy against bacterial strains.

2. Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies indicate that nitrofuran derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this class have shown effects on cell viability and induced cell cycle arrest in MCF-7 breast cancer cells . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The proposed mechanisms of action for nitrofuran derivatives include:

  • Inhibition of DNA synthesis : Compounds may interfere with bacterial DNA replication.
  • Induction of oxidative stress : Increased ROS levels can damage cellular components, leading to apoptosis.
  • Targeting specific enzymes : Some studies suggest that these compounds inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

Data Tables

Biological Activity Compound MIC (mg/L) Cell Line Tested Effect Observed
AntibacterialThis compoundTBDM. tuberculosisInhibition of growth
AnticancerSimilar derivativesTBDMCF-7Induction of apoptosis

Case Studies

  • Antimycobacterial Activity : A study on nitrofuran derivatives demonstrated their ability to inhibit Mycobacterium tuberculosis effectively, suggesting that similar compounds could be explored for drug development against resistant strains .
  • Cancer Cell Studies : Research involving nitrofuran derivatives indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being prominent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(3-ethynylphenyl)-5-nitrofuran-2-carboxamide, and how can reaction yields and purity be maximized?

  • Methodology : The synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid derivatives with 3-ethynylaniline intermediates. Key steps include:

  • Activation of the carboxylic acid : Use coupling reagents like EDCI/HOBt or thionyl chloride to generate the reactive acyl chloride .
  • Amide bond formation : React the activated acid with 3-ethynylaniline under inert conditions (e.g., nitrogen atmosphere) in solvents such as DCM or THF. Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the ethynyl (δ ~2.5-3.5 ppm for alkynyl protons) and nitrofuran (δ ~7.5-8.5 ppm for aromatic protons) moieties .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₃H₉N₂O₄: calc. 257.0667) .
  • FT-IR : Identify characteristic bands (e.g., C≡C stretch ~2100 cm⁻¹, nitro group ~1520 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology :

  • Kinase inhibition assays : Test against EGFR or other tyrosine kinases using fluorescence-based ADP-Glo™ kits, given structural similarities to quinazoline-based kinase inhibitors like erlotinib .
  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria, leveraging nitrofuran's known antibacterial properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's potency and selectivity?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., nitro group position, ethynylphenyl ring substitution) and evaluate changes in activity .
  • Biological testing : Compare IC₅₀ values across analogs using dose-response curves in target-specific assays (e.g., cancer cell viability assays) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes in kinase active sites .

Q. What strategies address discrepancies in reported biological activity across different studies?

  • Methodology :

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Stability studies : Use LC-MS to assess compound degradation under assay conditions (e.g., pH, temperature) .
  • Impurity profiling : Quantify byproducts (e.g., nitro reduction products) via HPLC and correlate with activity .

Q. How can in vivo efficacy and pharmacokinetic properties be evaluated for therapeutic potential?

  • Methodology :

  • Rodent models : Administer orally or intravenously in xenograft models (e.g., NSCLC) to assess tumor growth inhibition .
  • PK/PD studies : Measure plasma half-life (LC-MS/MS), bioavailability, and tissue distribution .
  • Metabolite identification : Use liver microsomes or hepatocytes to detect oxidative/nitro-reductive metabolites .

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